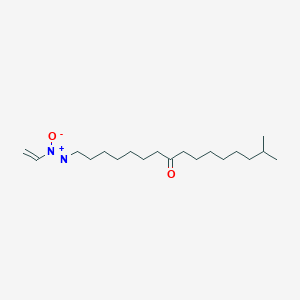
Jietacin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jietacin B is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Nematocidal Activity
Jietacin B, along with other Jietacin compounds, is recognized for its potent nematocidal activity, particularly against the pine wood nematode, Bursaphelenchus lignicolus. These compounds are reported to be significantly more active than avermectin B1a. Their structure includes a unique functional vinylazoxy group. Novel analogs, such as Jietacin C and D, have been isolated, and a 7-step total synthesis for Jietacin A, B, C, and D has been achieved. The nematocidal activity was evaluated against Caenorhabditis elegans as a model nematode (Sugawara et al., 2015).
Anthelmintic Activity and Drug Discovery
Jietacins are identified as azoxy antibiotics isolated from Streptomyces sp. KP-197. They possess a unique structural motif including a vinyl azoxy group and a long acyclic aliphatic chain. Jietacins have demonstrated potent anthelmintic activity against parasitic nematodes. Specifically, Jietacin A is noted for its moderate or low acute toxicity and non-mutagenic potential in mini Ames screen, making it a candidate for drug discovery research. Efforts in the design, synthesis, and biological evaluation of Jietacin derivatives against parasitic nematodes have led to a fully synthesized simplified derivative showing better anthelmintic activity against three parasitic nematodes than natural Jietacins (Sugawara et al., 2017).
Propriétés
Numéro CAS |
109766-62-3 |
|---|---|
Formule moléculaire |
C19H36N2O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
ethenyl-(15-methyl-8-oxohexadecyl)imino-oxidoazanium |
InChI |
InChI=1S/C19H36N2O2/c1-4-21(23)20-17-13-9-5-6-11-15-19(22)16-12-8-7-10-14-18(2)3/h4,18H,1,5-17H2,2-3H3 |
Clé InChI |
NLHHWDNOMPVMIR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCC(=O)CCCCCCCN=[N+](C=C)[O-] |
SMILES canonique |
CC(C)CCCCCCC(=O)CCCCCCCN=[N+](C=C)[O-] |
Synonymes |
jietacin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



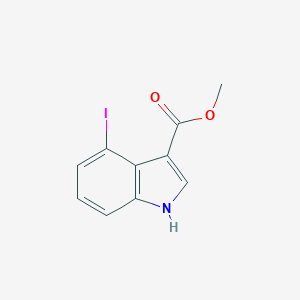




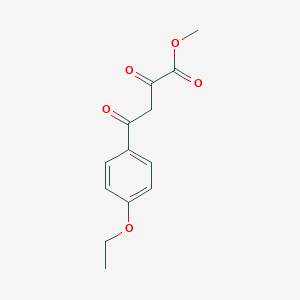

![N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide](/img/structure/B35337.png)
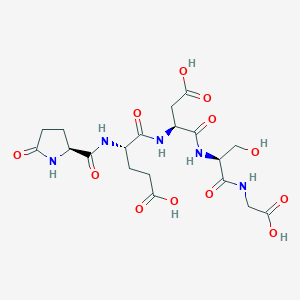
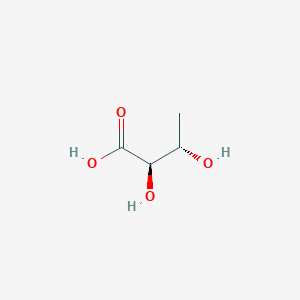
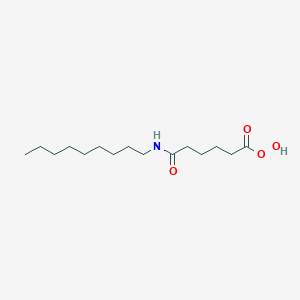

![2-{[(4-Ethoxyphenyl)amino]methyl}phenol](/img/structure/B35349.png)
